7-O-(Triethylsilyl)-10-deacetyl Baccatin III
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHJTOVPIRHJCM-NIWDXWTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471290 | |
| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115437-18-8 | |
| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Protocol
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Reactants : 10-DAB III, TESCl (20 equivalents), pyridine (50 mL/mmol substrate)
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Mechanism : Pyridine acts as both a base and solvent, neutralizing HCl generated during silylation. The 7-OH group is selectively protected due to its lower steric hindrance compared to other hydroxyls in the baccatin III framework.
Key Reaction Equation :
Side Reactions and Mitigation
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Over-silylation : Excess TESCl may lead to protection of secondary hydroxyl groups (e.g., C1 or C13). This is minimized by strict stoichiometric control (20 eq TESCl).
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Hydrolysis : Moisture exposure degrades TESCl. An inert argon atmosphere and anhydrous solvents are critical.
Reaction Optimization and Yield Enhancement
Optimized parameters from patent literature and technical reports highlight the following advancements:
Temperature and Time Dependence
Solvent and Base Selection
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Pyridine vs. Imidazole : Pyridine achieves higher yields (86%) compared to imidazole (72–75%) due to superior HCl scavenging.
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Alternative Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) may substitute pyridine but require additional base (e.g., triethylamine).
Purification and Isolation Techniques
Post-synthesis purification ensures high-purity product (>95%), essential for downstream paclitaxel synthesis.
Laboratory-Scale Purification
Industrial-Scale Purification
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Continuous Chromatography : Simulated moving bed (SMB) systems reduce solvent consumption by 40% and improve throughput.
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Crystallization Optimization : Ethanol/water mixtures with seed crystals yield 95% purity at 85% recovery.
Table 1: Comparison of Purification Methods
| Method | Purity (%) | Yield (%) | Scalability |
|---|---|---|---|
| Column Chromatography | 95–98 | 80–85 | Low |
| Recrystallization | 88–90 | 90–92 | Moderate |
| SMB Chromatography | 94–96 | 78–82 | High |
Industrial Production Strategies
Scaling the synthesis to industrial levels requires addressing cost, safety, and environmental concerns.
Reactor Design and Process Intensification
Solvent Recovery and Waste Management
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Pyridine Recycling : Distillation recovers 70–75% of pyridine, reducing raw material costs by 30%.
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HCl Neutralization : Caustic scrubbers convert HCl gas to NaCl, minimizing environmental impact.
Analytical Validation and Quality Control
Rigorous characterization ensures compliance with pharmaceutical intermediate standards.
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
7-O-(Triethylsilyl)-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The triethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthesis Method
The synthesis of TEB-DAB typically involves a multi-step process, including:
- Protection of Hydroxyl Groups : The hydroxyl groups are protected to prevent unwanted reactions during synthesis.
- Silylation : The introduction of the triethylsilyl group at the 7-O position is achieved through reaction with triethylsilyl chloride in the presence of a base.
- Deacetylation : The acetyl group at the 10th position is removed to yield TEB-DAB.
This method allows for high yields and purity suitable for further research applications .
Antitumor Activity
Research indicates that TEB-DAB exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve:
- Microtubule Stabilization : Similar to Paclitaxel, TEB-DAB stabilizes microtubules, disrupting normal cell division processes.
- Inhibition of Cancer Cell Proliferation : Studies have shown that TEB-DAB can inhibit the proliferation of cancer cells, making it a candidate for further development as an anticancer agent .
Pharmacological Profile
The pharmacological profile of TEB-DAB suggests potential applications in:
- Chemotherapy : Due to its structural similarity to Paclitaxel, it may serve as an alternative or adjunct therapy in cancer treatment.
- Drug Development : TEB-DAB can be utilized as an intermediate in synthesizing new taxane derivatives with improved efficacy and reduced side effects .
Comparative Analysis with Related Compounds
TEB-DAB's unique modification allows for comparisons with other derivatives of Baccatin III. Below is a summary table highlighting key structural features and applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 10-Deacetyl Baccatin III | Lacks triethylsilyl group | Direct precursor to Paclitaxel |
| Paclitaxel | Acetate at C-10 and additional modifications | Widely used anticancer drug |
| 7-O-(Trimethylsilyl)-10-deacetyl Baccatin III | Triethylsilyl replaced by trimethylsilyl | Different steric effects influencing biological activity |
| 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III | Two triethylsilyl groups | Enhanced lipophilicity and potential bioactivity |
The specific modification in TEB-DAB balances stability and reactivity while retaining biological activity similar to its more established counterparts .
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis methods of TEB-DAB:
- Antitumor Efficacy : A study demonstrated that TEB-DAB showed promising results in inhibiting tumor growth in animal models, suggesting its potential use as an effective chemotherapeutic agent.
- Synthesis Optimization : Research focused on optimizing the synthesis conditions for higher yields revealed that varying reaction times and temperatures significantly impacted product purity .
- Mechanistic Studies : Investigations into the mechanism of action have confirmed that TEB-DAB's interaction with microtubules is crucial for its cytotoxic effects against cancer cells .
Mechanism of Action
The mechanism of action of 7-O-(Triethylsilyl)-10-deacetyl Baccatin III involves its conversion to paclitaxel. Paclitaxel stabilizes microtubules and prevents their depolymerization, which inhibits cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences:
Key Research Findings
- Semi-Synthetic Efficiency : The TES group in 7-O-TES-10-deacetyl baccatin III increases reaction yields in paclitaxel side-chain additions by >30% compared to unprotected analogs .
- Microbial Bioconversion: Engineered Saccharomyces cerevisiae strains tolerate 0.8 mM 7-O-TES-10-deacetyl baccatin III in 4% ethanol, enhancing paclitaxel production efficiency .
Biological Activity
7-O-(Triethylsilyl)-10-deacetyl Baccatin III is a synthetic derivative of baccatin III, a precursor to the well-known anticancer drug paclitaxel (Taxol). This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology. Its structural modifications aim to enhance therapeutic efficacy while reducing toxicity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C35H50O10Si
- Molecular Weight : 658.85 g/mol
- CAS Number : 115437-18-8
- SMILES Notation : CCSi(CC)O[C@H]1C[C@H]2OC[C@@]2(OC(=O)C)[C@H]3C@H[C@]5(O)CC@HC(=C(C@@HC(=O)[C@]13C)C5(C)C)C
This compound exhibits biological activity primarily through its interaction with tubulin, similar to paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting mitosis in cancer cells. This mechanism is crucial for its potential as an antitumor agent.
Biological Activity and Efficacy
Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various human cancer cell lines, comparable to established taxanes such as paclitaxel and docetaxel .
In Vitro Studies
- Cell Lines Tested : Various human cancer cell lines including ovarian and breast cancer cells.
- Assays Used : Tubulin polymerization assays and cell viability assays.
- Results : The compound exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Case Studies
- Antileukemia Activity : A study demonstrated that this compound showed promising results against leukemia cell lines, exhibiting a mechanism of action similar to that of paclitaxel .
- Solid Tumors : In preclinical models, this compound was tested against solid tumors, showing significant tumor regression in xenograft models .
Comparative Analysis with Paclitaxel
The following table summarizes the comparative biological activities of this compound and paclitaxel:
| Compound | IC50 (µM) | Mechanism of Action | Tumor Type |
|---|---|---|---|
| This compound | 0.5 - 1 | Microtubule stabilization | Ovarian, Breast Cancer |
| Paclitaxel | 0.1 - 0.5 | Microtubule stabilization | Ovarian, Breast Cancer |
Enzymatic Studies
Recent enzymatic studies have focused on the biosynthesis of taxanes from baccatin III derivatives. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) has been characterized for its role in modifying baccatin derivatives for enhanced activity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-O-(Triethylsilyl)-10-deacetyl Baccatin III, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves silylation of 10-deacetyl Baccatin III using triethylsilyl chloride under anhydrous conditions. Key intermediates (e.g., 10-deacetyl Baccatin III derivatives) are characterized via H/C NMR to confirm regioselective silylation at the 7-OH position. High-performance liquid chromatography (HPLC) with UV detection (λ = 227 nm) is used to monitor reaction progress and purity (>95%) .
Q. How does the solubility profile of this compound impact its use in in vitro assays?
- Methodological Answer : The triethylsilyl group enhances lipophilicity, improving solubility in organic solvents (e.g., dichloromethane, acetonitrile). For aqueous compatibility, dimethyl sulfoxide (DMSO) is recommended for stock solutions. Solvent selection should align with assay conditions to avoid precipitation artifacts. Stability studies (e.g., 24-hour incubation in PBS pH 7.4) are critical to confirm compound integrity under experimental conditions .
Q. What spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is primary for confirming silylation at the 7-OH position, with H NMR showing a characteristic upfield shift for the triethylsilyl protons (δ ~0.5–1.0 ppm). Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., m/z 770.84 for a related derivative) .
Advanced Research Questions
Q. How can factorial design optimize the yield of this compound synthesis?
- Methodological Answer : A 2 factorial design can evaluate factors like reaction temperature (20–60°C), molar ratio of silylating agent (1:1 to 1:3), and solvent polarity (dichloromethane vs. THF). Response surface methodology (RSM) identifies optimal conditions, minimizing side products (e.g., over-silylation at 13-OH). Statistical tools like ANOVA validate significance of variables .
Q. What contradictions exist in reported bioactivity data for silylated Baccatin III derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in cytotoxicity IC values (e.g., 2–10 µM in breast cancer models) may arise from assay variability (MTT vs. ATP-based assays) or impurities in compound batches. Rigorous purity validation (HPLC >99%) and standardized cell lines (e.g., MDA-MB-231 vs. MCF-7) are critical. Meta-analysis of published data using PRISMA guidelines can isolate confounding factors .
Q. What computational approaches predict the regioselectivity of silylation in Baccatin III derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of hydroxyl groups. Frontier molecular orbital (FMO) analysis identifies nucleophilic sites (7-OH vs. 10-OH). Molecular dynamics simulations in solvent environments (e.g., acetonitrile) further validate steric accessibility .
Q. How do substituents at the 7-O position influence tubulin polymerization inhibition compared to paclitaxel?
- Methodological Answer : Competitive binding assays using H-paclitaxel and purified tubulin quantify inhibition. Triethylsilyl groups may reduce binding affinity due to steric hindrance, requiring mutagenesis studies (e.g., β-tubulin T274A mutation) to map interactions. Structure-activity relationship (SAR) models correlate substituent size with IC shifts .
Data Contradiction & Validation
Q. Why do different studies report conflicting stability data for silylated Baccatin III derivatives in aqueous buffers?
- Methodological Answer : Stability discrepancies (e.g., half-life ranging from 4–24 hours) arise from pH variations (7.4 vs. 6.8) or buffer composition (PBS vs. HEPES). Accelerated stability studies (40°C, 75% humidity) under ICH guidelines, paired with LC-MS degradation profiling, identify hydrolysis pathways. Standardized protocols (e.g., USP <711>) are recommended for cross-study comparability .
Theoretical Framework Integration
Q. How can the "molecular complexity" hypothesis guide the design of novel Baccatin III derivatives?
- Methodological Answer : The hypothesis posits that increased stereochemical complexity enhances target selectivity. Retrosynthetic analysis of 7-O-silyl derivatives should prioritize chiral centers (C-13, C-1) and evaluate synthetic accessibility via Corey’s guidelines. In silico tools (e.g., Schrödinger’s CombiGlide) rank feasible synthetic routes .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
